4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one
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Overview
Description
4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one is an organic compound that features a nitrophenyl group attached to an imidazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-nitrobenzaldehyde with glycine in the presence of a base, followed by cyclization to form the imidazolone ring. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The imidazolone ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon catalyst
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: 4-(4-aminophenyl)-1,3-dihydro-2H-imidazol-2-one
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized imidazolone derivatives
Scientific Research Applications
4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. For example, the nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The imidazolone ring may also play a role in binding to biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenyl-1,3-dihydro-2H-imidazol-2-thione
- 4-nitrophenyl-1,3-dihydro-2H-imidazol-2-selenone
- 4-aminophenyl-1,3-dihydro-2H-imidazol-2-one
Uniqueness
4-(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-one is unique due to the presence of both a nitrophenyl group and an imidazolone ring. This combination imparts distinct chemical properties, such as the ability to undergo specific reactions and interact with biological targets in unique ways. The nitro group provides electron-withdrawing effects, while the imidazolone ring offers a stable framework for further functionalization.
Properties
IUPAC Name |
4-(4-nitrophenyl)-1,3-dihydroimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c13-9-10-5-8(11-9)6-1-3-7(4-2-6)12(14)15/h1-5H,(H2,10,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQMNSSQLHWDLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569261 |
Source
|
Record name | 4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96139-73-0 |
Source
|
Record name | 4-(4-Nitrophenyl)-1,3-dihydro-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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